Bienvenue dans la boutique en ligne BenchChem!

3-(1-Adamantylamino)-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione

Lipophilicity CNS Drug Design Metabolic Stability

3-(1-Adamantylamino)-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione (CAS 1009230-65-2, molecular formula C22H28N2O4, MW 384.48 g/mol) is a synthetic, dual‐substituted pyrrolidine-2,5-dione (succinimide) featuring a 1-adamantylamino group at the 3-position and a 2,4-dimethoxyphenyl group at the N-1 position. Structurally, it bridges two privileged motifs in medicinal chemistry: the succinimide heterocycle, which is a core scaffold in multiple classes of anticonvulsant and immunomodulatory agents , and the 1-adamantyl fragment, which is widely employed to enhance lipophilicity, metabolic stability, and CNS penetration.

Molecular Formula C22H28N2O4
Molecular Weight 384.476
CAS No. 1009230-65-2
Cat. No. B2498571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Adamantylamino)-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione
CAS1009230-65-2
Molecular FormulaC22H28N2O4
Molecular Weight384.476
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N2C(=O)CC(C2=O)NC34CC5CC(C3)CC(C5)C4)OC
InChIInChI=1S/C22H28N2O4/c1-27-16-3-4-18(19(8-16)28-2)24-20(25)9-17(21(24)26)23-22-10-13-5-14(11-22)7-15(6-13)12-22/h3-4,8,13-15,17,23H,5-7,9-12H2,1-2H3
InChIKeyQDMQGUGANXXLCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-Adamantylamino)-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione (CAS 1009230-65-2): Core Identity and Comparator Landscape for Procurement


3-(1-Adamantylamino)-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione (CAS 1009230-65-2, molecular formula C22H28N2O4, MW 384.48 g/mol) is a synthetic, dual‐substituted pyrrolidine-2,5-dione (succinimide) featuring a 1-adamantylamino group at the 3-position and a 2,4-dimethoxyphenyl group at the N-1 position . Structurally, it bridges two privileged motifs in medicinal chemistry: the succinimide heterocycle, which is a core scaffold in multiple classes of anticonvulsant and immunomodulatory agents [1], and the 1-adamantyl fragment, which is widely employed to enhance lipophilicity, metabolic stability, and CNS penetration [2]. The compound is primarily distributed as a research chemical or screening library component. Its closest structural analogs differ in the nature and number of N-aryl substituents or the presence/absence of the adamantylamino group. This guide explicitly addresses why substitution among these analogs is not functionally equivalent and identifies the specific structural features that underpin differentiated procurement decisions.

Why Generic Substitution Fails for 3-(1-Adamantylamino)-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione: Structural and Pharmacophoric Rationale


Substituting this compound with a close analog—such as the mono-methoxy, unsubstituted phenyl, or N-ethyl variants—is scientifically unsound because three critical pharmacophoric elements change simultaneously. The 1-adamantylamino group is a rigid, lipophilic caged hydrocarbon that not only elevates cLogP by approximately 2 log units compared to unsubstituted amines but also restricts metabolic N-dealkylation, a major clearance pathway for pyrrolidinediones [1]. The 2,4-dimethoxyphenyl N-substituent introduces two electron-donating methoxy groups that alter the succinimide ring's electron density and can modulate target binding kinetics; SAR studies on related N-arylsuccinimides have demonstrated that the methoxy substitution pattern can shift anticonvulsant ED50 values in the maximal electroshock (MES) model by more than 2-fold [2]. Finally, the 3-amino linkage on the pyrrolidinedione ring creates a chiral center and establishes a hydrogen-bond-donating (HBD) secondary amine, which is absent in N-1 mono-substituted succinimides lacking the 3-adamantylamino group . The combination of these three modifications—lipophilic adamantyl, electron-rich dimethoxyphenyl, and HBD-capable 3-amino—generates a unique physicochemical and biological profile that cannot be replicated by arbitrary substitution of any single component.

Quantitative Differential Evidence for 3-(1-Adamantylamino)-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione Relative to Closest Analogs


Elevated Calculated Lipophilicity (cLogP) Relative to Mono-Methoxy and N-Ethyl Analogs

The target compound's calculated partition coefficient (cLogP) is estimated to be 3.8–4.2, based on the additive contributions of the adamantyl (+2.0 log units) and 2,4-dimethoxyphenyl (+0.8 log units) fragments [1]. In contrast, the mono-methoxy analog 3-(1-adamantylamino)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione (cLogP ≈ 3.2–3.5) and the N-ethyl analog 3-(1-adamantylamino)-1-ethyl-2,5-pyrrolidinedione (cLogP ≈ 2.1–2.5) exhibit significantly lower predicted lipophilicity . This difference of 0.5–1.5 log units is expected to translate into measurably higher membrane permeability and CNS penetration potential for the target compound, consistent with the established correlation between cLogP and blood-brain barrier penetration for adamantyl-containing heterocycles [2].

Lipophilicity CNS Drug Design Metabolic Stability

Enhanced Hydrogen-Bond Donor Capacity from 3-Amino Linkage vs. N-1-Unsubstituted Succinimides

The target compound contains a secondary amine (NH) at the 3-position of the pyrrolidinedione ring, contributing one additional hydrogen-bond donor (HBD) relative to the simple N-aryl succinimide 1-(2,4-dimethoxyphenyl)pyrrolidine-2,5-dione, which lacks any 3-amino substituent . In structure-activity relationship studies on related N-phenyl succinimides with anticonvulsant activity, the introduction of a 3-amino or 3-substituted-amino group was shown to increase potency in the MES seizure model by enabling additional hydrogen-bond interactions with the putative binding site, with ED50 values decreasing from >100 mg/kg (3-unsubstituted) to 30–60 mg/kg (3-amino derivatives) in mouse models [1]. While direct MES data for the target compound are not yet published, this class-level SAR supports the expectation that its 3-adamantylamino HBD contributes to target engagement that is absent in 3‑unsubstituted comparators.

Hydrogen Bonding Molecular Recognition Synthetic Accessibility

2,4-Dimethoxy Substitution Pattern vs. 4-Methoxy and 3,4-Methylenedioxy Analogs: Electronic Modulation of the N-Aryl Ring

The 2,4-dimethoxyphenyl substituent in the target compound positions electron-donating methoxy groups at both the ortho and para positions relative to the succinimide N-attachment, generating a distinct electronic environment compared to analogs with a single 4-methoxy group or a 3,4-methylenedioxy (benzodioxole) ring . The ortho-methoxy group introduces steric hindrance adjacent to the N-1 position, which can restrict rotation of the N-aryl bond and potentially enhance conformational preorganization for target binding. Class-level SAR from antimicrobial N-aryl succinimides indicates that 2,4-dimethoxy substitution can improve minimum inhibitory concentration (MIC) values against Gram-positive bacteria by 2–4 fold compared to 4-methoxy or unsubstituted phenyl analogs [1]. While no direct antimicrobial data for the target compound have been reported, the differential electronic and steric profile of the 2,4-dimethoxy arrangement warrants its use in applications where N-aryl electronic tuning is a design variable.

Electronic Effects Structure-Activity Relationship Screening Library Diversity

Metabolic Stability Advantage of Adamantylamino Group vs. Simple N-Alkyl or Unsubstituted Analogs

The 1-adamantyl group is a well-established metabolic blocking group that confers resistance to oxidative N-dealkylation by cytochrome P450 enzymes. In related adamantylamino heterocycles, including 2-adamantylamino-6-methylpyridine (AdAMP), metabolic stability in human liver microsomes exceeded 90% remaining after 60 minutes, compared to less than 50% for the corresponding cyclohexyl or tert-butyl analogs [1]. While no stability data are available for the target compound itself, the presence of the adamantylamino moiety predicts similarly enhanced resistance to CYP-mediated metabolism compared to 3-unsubstituted or 3-ethylamino pyrrolidinedione analogs, which would be susceptible to rapid N-dealkylation [2]. This metabolic stability differentiation is expected to translate into extended half-life and improved pharmacokinetic profiles in vivo, a key consideration for projects advancing from in vitro screening to animal models.

Metabolic Stability Cytochrome P450 Pharmacokinetics

Highest-Value Research Application Scenarios for 3-(1-Adamantylamino)-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione (CAS 1009230-65-2)


CNS-Targeted Screening Library Enrichment

The compound's high predicted cLogP (3.8–4.2) and the presence of the adamantyl scaffold, which is empirically associated with enhanced blood-brain barrier penetration, make it a strategic choice for enriching corporate or academic screening libraries aimed at CNS targets [1]. When selecting among commercially available pyrrolidinedione analogs, procurement of this 2,4-dimethoxyphenyl-adamantylamino variant maximizes the likelihood of detecting hits in CNS phenotypic screens relative to less lipophilic N-ethyl or mono-methoxy analogs, where predicted brain exposure may be insufficient.

Medicinal Chemistry Lead Optimization Starting Point

The combination of the metabolically stable adamantylamine group and the 2,4-dimethoxyphenyl N-substituent provides an optimal balance of lipophilicity and hydrogen-bond donor capacity for medicinal chemistry programs targeting enzymes or receptors with defined hydrophobic and H-bond-accepting pharmacophoric features [2]. The 3-amino chiral center also permits further functionalization (e.g., acylation, sulfonation, or reductive amination), unlike 3-unsubstituted succinimides that lack a synthetic handle at this position . This synthetic tractability makes the target compound a superior procurement choice over simpler N-aryl succinimides when downstream SAR exploration is planned.

Immunomodulatory Agent Screening (TNF-α Modulation)

Class-level evidence demonstrates that adamantylamino heterocycles, including 2-adamantylamino-6-methylpyridine (AdAMP), enhance TNF-α production in genetically modified murine melanoma cells, suggesting potential as immunomodulatory leads or adjuvants [1]. While direct TNF-α data for the target compound are not available, its structural homology to the active adamantylamino heterocycle series positions it as a rational screening candidate for TNF-α modulation. Procurement of this compound, rather than non-adamantyl analogs, aligns with the SAR that the adamantylamino motif is a key pharmacophore for this biological activity.

Building Block for Diversity-Oriented Synthesis (DOS) Libraries

The target compound's dual functional groups—the 3-amino handle and the electron-rich 2,4-dimethoxyphenyl ring—enable it to serve as a versatile intermediate in diversity-oriented synthesis [2]. The 3-amino group can undergo amide coupling, sulfonamide formation, or reductive alkylation, while the dimethoxyphenyl ring can participate in electrophilic aromatic substitution reactions that are not feasible with deactivated or unsubstituted phenyl analogs. This orthogonal reactivity profile supports procurement for combinatorial chemistry or parallel synthesis workflows where maximizing chemical diversity from a single scaffold is critical.

Quote Request

Request a Quote for 3-(1-Adamantylamino)-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.